Superior Suppression of Profibrotic Cytokine TGF-β by NCX 466 Compared to Naproxen
In C57BL/6 mice administered bleomycin (0.05 IU intratracheally) and treated orally for 14 days, NCX 466 (19 mg/kg) reduced lung tissue levels of transforming growth factor-β (TGF-β) to a significantly greater extent than an equimolar dose of naproxen (10 mg/kg). The quantitative difference reflects the additional NO-mediated anti-fibrotic activity absent from naproxen [1].
| Evidence Dimension | TGF-β protein level (lung tissue) |
|---|---|
| Target Compound Data | NCX 466 (19 mg/kg/day): ~55% reduction relative to bleomycin-vehicle control (estimated from published figure) |
| Comparator Or Baseline | Naproxen (10 mg/kg/day): ~30% reduction relative to bleomycin-vehicle control |
| Quantified Difference | Approximately 25 percentage points greater reduction with NCX 466 (p<0.05 vs naproxen at equimolar dose) |
| Conditions | In vivo: C57BL/6 mice, bleomycin-induced lung fibrosis, 14-day oral dosing |
Why This Matters
For fibrosis research, this quantitative advantage positions NCX 466 as a more effective tool compound for interrogating TGF-β-driven pathways.
- [1] Pini A, Viappiani S, Bolla M, Masini E, Bani D. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric oxide donation using NCX 466, a prototype CINOD. J Pharmacol Exp Ther. 2012;341(2):493-499. doi:10.1124/jpet.111.190660 View Source
